molecular formula C16H12ClNO B1244825 6-(Benzyloxy)-2-chloroquinoline CAS No. 623144-17-2

6-(Benzyloxy)-2-chloroquinoline

Cat. No. B1244825
CAS RN: 623144-17-2
M. Wt: 269.72 g/mol
InChI Key: CYCJPIBUDBOUQD-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C11H9ClN2O. It is a derivative of quinoline, a naturally-occurring aromatic nitrogen-containing heterocyclic compound found in plants, fungi, and bacteria. This compound has been studied for its potential applications in various scientific research fields, including organic synthesis, drug development, and biochemistry.

Scientific Research Applications

Liquid Crystal Development

“6-(Benzyloxy)-2-chloroquinoline” has been utilized in the synthesis of new liquid-crystalline compounds. These compounds exhibit mesomorphic properties which are essential for the development of liquid crystals. The benzyloxy group, in particular, affects the mesophase of the liquid crystalline materials, making it a significant component in the design of materials for optical devices and temperature/humidity sensors .

Pharmaceutical Chemistry

In pharmaceutical chemistry, derivatives of “6-(Benzyloxy)-2-chloroquinoline” have been synthesized for their potential antimicrobial activity. These derivatives, known as chalcones, are created by coupling with aromatic substituted aldehyde and have shown promise in combating microbial infections .

Antimicrobial Activity

The antimicrobial properties of “6-(Benzyloxy)-2-chloroquinoline” derivatives are of great interest. Novel chalcones derivatives containing this compound have been tested for their effectiveness against various bacterial strains, showing potential as antibacterial agents .

Antioxidant Activity

Chalcones derivatives of “6-(Benzyloxy)-2-chloroquinoline” have also been evaluated for their antioxidant activity. This is crucial as antioxidants play a vital role in protecting cells from oxidative stress and are important in the treatment of various diseases .

Tuberculosis Research

Research into chromane derivatives, which include “6-(Benzyloxy)-2-chloroquinoline,” has led to the discovery of inhibitors of the salicylate synthase from M. tuberculosis. This is a significant step in the fight against tuberculosis, as these inhibitors can potentially lead to the development of new treatments for this infectious disease .

Computational Chemistry

The compound’s influence on the mesomorphic properties of liquid crystalline materials has been characterized using computational methods like Density Functional Theory (DFT). These studies help in understanding the molecular self-assembly and stability of the mesophases, which are crucial for the design of new materials with desired properties .

properties

IUPAC Name

2-chloro-6-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-16-9-6-13-10-14(7-8-15(13)18-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCJPIBUDBOUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459182
Record name 6-(benzyloxy)-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)-2-chloroquinoline

CAS RN

623144-17-2
Record name 6-(benzyloxy)-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-6-quinolinol 11 (5.45 g) in DMF (100 ml) is added, at 0° C., cesium carbonate (11.9 g). After 15 minutes at 0° C., benzyl bromide (4 ml) is added and the reaction is stirred for 12 h at room temperature. Water (100 ml) is then added and the solid obtained is filtered and washed with pentane. No further purification is needed. 6-(benzyloxy)-2-chloroquinoline 12 is obtained as a powder.
Quantity
5.45 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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